![molecular formula C21H22ClN3O3 B3447367 N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3447367.png)
N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide, commonly known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play a crucial role in the regulation of gene expression. ACY-1215 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.
Mécanisme D'action
The mechanism of action of ACY-1215 involves the inhibition of N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide is a unique member of the HDAC family that primarily deacetylates non-histone proteins, such as α-tubulin and heat shock protein 90 (Hsp90). By inhibiting N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide, ACY-1215 increases the acetylation of these proteins, leading to the destabilization of the cytoskeleton and the disruption of protein-protein interactions. This ultimately leads to cell death in cancer cells and the activation of neuroprotective pathways in neurons.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, ACY-1215 has been shown to have other biochemical and physiological effects. For example, ACY-1215 has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and multiple sclerosis. It has also been shown to improve insulin sensitivity and glucose metabolism in preclinical models of type 2 diabetes. ACY-1215 has also been shown to have cardioprotective effects in preclinical models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ACY-1215 is its specificity for N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. Unlike other HDAC inhibitors, ACY-1215 does not inhibit other HDAC enzymes, which can lead to off-target effects and toxicity. ACY-1215 also has good pharmacokinetic properties, allowing for oral administration and good bioavailability. However, one limitation of ACY-1215 is its relatively short half-life, which may limit its efficacy in certain disease settings.
Orientations Futures
There are several future directions for the development of ACY-1215 and other N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide inhibitors. One area of research is the combination of ACY-1215 with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another area of research is the development of N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide inhibitors for the treatment of neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis. Finally, there is a need for further optimization of the pharmacokinetic properties of N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide inhibitors to improve their efficacy and reduce toxicity.
Conclusion:
In conclusion, ACY-1215 is a promising small molecule inhibitor that targets N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. It has shown potent anticancer and neuroprotective effects in preclinical models and is currently being evaluated in clinical trials for the treatment of various diseases. ACY-1215 has several advantages, including its specificity for N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide and good pharmacokinetic properties. However, further research is needed to optimize its efficacy and reduce toxicity.
Applications De Recherche Scientifique
ACY-1215 has been extensively studied in preclinical models of cancer and other diseases. It has shown potent anticancer activity in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. ACY-1215 has also been shown to enhance the activity of other anticancer agents, such as bortezomib and lenalidomide. In addition to cancer, ACY-1215 has shown promising results in preclinical models of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-14(26)23-16-6-8-17(9-7-16)24-20(27)15-10-12-25(13-11-15)21(28)18-4-2-3-5-19(18)22/h2-9,15H,10-13H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQMFPCKISJIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.